2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a naphthoquinoline core with an aminoethyl substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthoquinoline Core: This can be achieved through the cyclization of appropriate naphthalene derivatives under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the naphthoquinoline core is replaced by the aminoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline amines.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)-7H-naphtho[1,2,3-de]quinolin-7-one: Similar structure with a morpholinyl group instead of the aminoethyl group.
2-[(2-hydroxyethyl)amino]ethane-1-sulfonic acid: Contains a similar aminoethyl group but with a sulfonic acid moiety.
Uniqueness
2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one is unique due to its specific combination of the naphthoquinoline core and the aminoethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
15-(2-hydroxyethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C18H14N2O2/c21-9-8-19-16-10-14-11-4-1-2-5-12(11)18(22)13-6-3-7-15(20-16)17(13)14/h1-7,10,21H,8-9H2,(H,19,20) |
InChI Key |
GMPHVRPIQQTURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC4=CC=CC(=C43)C2=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.